Destomycin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A 16316-C is a water soluble basic antibiotic isolated from Streptoverticillium eurocidicus.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Destomycin C has demonstrated potent antibacterial properties, particularly against Gram-positive bacteria. Research indicates that it can be effective in treating infections caused by resistant strains, making it a candidate for further development in antibiotic therapy.

- Mechanism of Action : The mode of action involves inhibition of bacterial protein synthesis, similar to other aminoglycosides. This characteristic positions this compound as a valuable asset in combating antibiotic resistance.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal activity of this compound. In vitro assays have shown that it is effective against Trypanosoma brucei, the causative agent of sleeping sickness.

- Case Study : A study published in the Journal of Antibiotics reported that this compound exhibited selective and potent antitrypanosomal activity alongside other microbial metabolites, suggesting its potential role in treating trypanosomiasis .

Veterinary Applications

The compound is also being explored for veterinary use, particularly as an anthelmintic agent. Its efficacy against parasitic infections in animals could provide a new avenue for treatment options, especially in livestock.

- Usage : this compound is being evaluated for its effectiveness against gastrointestinal parasites in cattle and other livestock species.

Agricultural Applications

In addition to its medical uses, this compound has potential applications in agriculture due to its antifungal properties. It may be utilized to control fungal pathogens that affect crops.

- Research Findings : Studies have indicated that certain destomycins exhibit antifungal activity, which can be beneficial in managing plant diseases .

Comparative Analysis of this compound with Other Antibiotics

| Property | This compound | Gentamicin | Amikacin |

|---|---|---|---|

| Class | Aminoglycoside | Aminoglycoside | Aminoglycoside |

| Spectrum | Gram-positive bacteria | Broad (Gram-positive & Gram-negative) | Broad (Gram-positive & Gram-negative) |

| Resistance Profile | Lower resistance noted | Higher resistance observed | Moderate resistance observed |

| Antitrypanosomal Activity | Yes | No | No |

| Veterinary Use | Potential | Yes | Yes |

Análisis De Reacciones Químicas

Mechanistic Insights

-

HygX-catalyzed reaction : The enzyme binds hygromycin B with a bridging oxygen near the Fe(II) center, facilitating hydrogen atom abstraction from the substrate. This initiates oxidative cyclization, forming the orthoester linkage .

-

AKG/Fe(II)-dependent oxygenases : These enzymes generate a reactive Fe(IV)=O intermediate, enabling oxidative transformations. The reaction involves two half-reactions:

Key Steps

-

Glycosylation : Formation of the glycosidic linkage between the mannosyl group and deoxystreptamine.

-

Lactone formation : Cyclization of the heptonolactone derivative to create the lactone ring.

-

Spiro-orthoester formation : Intramolecular cyclization to form the spirocyclic orthoester linkage .

Reaction Scheme

text5-O-(β-D-mannopyranosyl)-2-deoxystreptamine + 6-amino-6-deoxyheptonolactone → this compound (via spiro-orthoester cyclization)

Enzyme-Substrate Interactions

Critical Reaction Parameters

-

HygX activity :

-

Synthesis yield : Not explicitly quantified in available studies, but the spiro-orthoester formation is highlighted as a critical step .

Comparison with Related Oxygenases

Propiedades

Número CAS |

11005-98-4 |

|---|---|

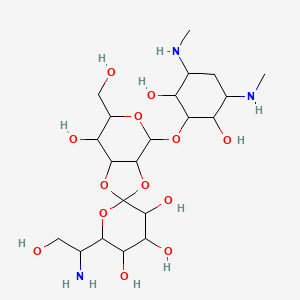

Fórmula molecular |

C21H39N3O13 |

Peso molecular |

541.5 g/mol |

Nombre IUPAC |

6'-(1-amino-2-hydroxyethyl)-4-[2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3 |

Clave InChI |

XQRJFJIKNNEPNI-UHFFFAOYSA-N |

SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |

SMILES canónico |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |

Apariencia |

Solid powder |

Key on ui other cas no. |

55651-94-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 16316-C; Antibiotic A 16316-C; A16316-C; A-16316-C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.